Leuciglumer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Leuciglumer would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography may be used for the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Leuciglumer can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Leuciglumer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Leuciglumer involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through binding to target proteins and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Leuciglumer can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
Leucine: An amino acid with a similar structure but different biological functions.
Glutamate: Another amino acid that shares structural similarities with this compound.
N-acetyl-leucine: A derivative of leucine with distinct pharmacological properties.
Properties
CAS No. |
41385-14-2 |
---|---|
Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid;(2S)-2-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9)/t4-;5-/m00/s1 |
InChI Key |
ACYNOJOVIUFXEQ-KDDYFZQKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.COC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
41385-14-2 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leuciglumer; Leuciglumere; Leuciglumero; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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